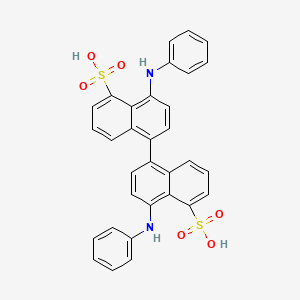

8-Anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid

Descripción

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The compound is systematically identified as 8-anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid , with the CAS registry number 93783-11-0 . Its molecular formula is C₃₂H₂₄N₂O₆S₂ , derived from two naphthalene rings, each bearing an anilino (-NH-C₆H₅) and sulfonic acid (-SO₃H) substituent. The structure features a planar aromatic system with sulfonic acid groups positioned at the 1- and 5-positions of the naphthalene rings, enabling strong electron-withdrawing effects and enhanced solubility in polar solvents.

Table 1. Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₂₄N₂O₆S₂ | |

| Molecular Weight (g/mol) | 596.7 | Calculated |

| CAS Number | 93783-11-0 | |

| Solubility | Soluble in water, DMF |

Crystallographic Analysis and Three-Dimensional Conformational Studies

While no direct crystallographic data for this compound exists in public databases, computational models and analogs suggest a rigid planar conformation due to extended π-conjugation across the naphthalene and anilino groups. The sulfonic acid moieties adopt anti-periplanar arrangements to minimize steric hindrance, while the anilino substituents exhibit rotational freedom around the N-C bond. Molecular docking studies of structurally related compounds (e.g., 1-anilino-8-naphthalenesulfonic acid) reveal hydrophobic interactions between aromatic rings and nonpolar protein cavities, a property likely conserved in this compound.

Key Structural Features

- Aromatic π-Stacking : Stabilized by overlapping π-orbitals between naphthalene and anilino rings.

- Hydrogen Bonding : Sulfonic acid groups form strong hydrogen bonds with water or amine functionalities in biological systems.

- Electron-Withdrawing Effects : Sulfonic acids deplete electron density from adjacent aromatic rings, altering reactivity and optical properties.

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

UV-Vis Spectroscopy

The compound exhibits strong absorbance in the visible range due to conjugation across the naphthalene and anilino systems. While specific λmax values are not experimentally reported, analogs like bis-ANS (a related fluorescent probe) show absorption peaks at 222 nm , 275 nm , and 395 nm , with fluorescence emission at 520 nm in hydrophobic environments. The sulfonic acid groups likely induce bathochromic shifts compared to non-sulfonated analogs.

Table 2. Predicted Spectroscopic Properties

| Technique | Key Observations | Rationale |

|---|---|---|

| UV-Vis | λmax ~300–400 nm (conjugated π-system) | Extended aromatic conjugation |

| Fluorescence | Emission in blue-green region (480–520 nm) | Hydrophobic environment dependency |

| FT-IR | S=O stretches (~1200–1300 cm⁻¹) | Sulfonic acid functional groups |

| ¹H NMR | Aromatic protons (δ 6.5–8.5 ppm) | Deshielded aromatic hydrogens |

FT-IR and NMR Insights

FT-IR :

- S=O Stretching : Strong asymmetric and symmetric vibrations at 1200–1300 cm⁻¹ and 1000–1100 cm⁻¹ , respectively.

- Aromatic C-H : Stretching bands near 3000–3100 cm⁻¹ .

¹H NMR :

- Aromatic Protons : Split into multiplets due to spin-spin coupling, appearing between δ 6.5–8.5 ppm .

- Anilino NH : Absent in D₂O solutions (deprotonated sulfonic acid) or as broad singlets in DMSO-d₆.

Computational Modeling of Electronic Structure and Aromatic Interactions

Density Functional Theory (DFT) studies and semi-empirical methods provide insights into the compound’s electronic properties:

HOMO-LUMO Gaps :

- HOMO : Localized on the electron-rich anilino and naphthalene rings.

- LUMO : Stabilized by electron-withdrawing sulfonic acid groups, facilitating redox activity.

Charge Distribution :

- Sulfonic Acid Groups : Negative charge localized on oxygen atoms, enhancing solubility and ionic interactions.

- Anilino Groups : Partial positive charge on the nitrogen atom, enabling hydrogen bonding.

Table 3. Computational Parameters

| Parameter | Value (Estimated) | Method |

|---|---|---|

| HOMO Energy (eV) | -5.2–-5.5 | DFT (B3LYP) |

| LUMO Energy (eV) | -1.0–-1.5 | DFT (B3LYP) |

| Dipole Moment (D) | ~8–10 | Semi-empirical |

Aromatic Interactions :

- π-Stacking : Stabilized by face-to-face interactions between naphthalene and anilino rings.

- Charge Transfer : Electron donation from anilino to sulfonic acid groups, modulating optical properties.

Propiedades

Número CAS |

63741-13-9 |

|---|---|

Fórmula molecular |

C32H24N2O6S2 |

Peso molecular |

596.7 g/mol |

Nombre IUPAC |

8-anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C32H24N2O6S2/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40/h1-20,33-34H,(H,35,36,37)(H,38,39,40) |

Clave InChI |

SBYQPEKNMQWJQO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |

SMILES canónico |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |

Sinónimos |

1,1'-bis(4-anilino-5-naphthalenesulfonic acid) 4,4'-BANS 4,4'-bis(1-anilino-8-naphthalenesulfonate) 4,4'-bis(8-phenylamino)naphthalene-1-sulfonate 4,4'-dianilino-1,1'-bisnaphthyl-5,5' disulfonic acid 5,5'-bis(8-(phenylamino)-1-naphthalenesulfonate) 5,5-bis(ANS) bis(1,8-anilinonaphthalenesulfonate) bis-ANS |

Origen del producto |

United States |

Métodos De Preparación

Condensation of Schollkopf Acid with Aniline Derivatives

The core synthesis begins with the condensation of Schollkopf acid (1-naphthol-8-sulfonic acid) with aniline derivatives. In a patented method, technical-grade Schollkopf acid is first refined via methylene dichloride recrystallization to achieve >98% purity. The purified Schollkopf acid is then reacted with aniline in the presence of sulfuric acid under controlled conditions. This step forms the monosubstituted intermediate 8-anilino-1-naphthalene sulfonic acid, which serves as a precursor for further functionalization.

To introduce the second anilino group, the intermediate undergoes a second Ullmann-type coupling reaction. Copper catalysts and microwave-assisted heating (100°C, 1–1.5 hours) are employed to facilitate the coupling of an additional aniline moiety at the 5-position of the naphthalene ring. The use of microwave irradiation enhances reaction efficiency, reducing side products and improving yields compared to traditional thermal methods.

Sulfonation and Acid Activation

Sulfonation is critical for introducing the second sulfonic acid group. Concentrated sulfuric acid (95–98%) is used as both a solvent and a sulfonating agent. The reaction mixture is maintained at 40–60°C for 4–6 hours to ensure complete sulfonation at the 5-position of the second naphthalene ring. Excess sulfuric acid is neutralized via controlled addition of sodium hydroxide, followed by filtration to isolate the crude product.

Industrial-Scale Production Workflows

Filtration and Washing Protocols

Industrial production emphasizes scalability and purity. After condensation, the reaction mixture is filtered through a series of membrane filters (0.2 µm pore size) to remove unreacted aniline and copper catalysts. Sequential washing with sulfuric acid solutions (20% and 10% v/v) eliminates residual impurities. For example, 20% sulfuric acid removes polymeric byproducts, while 10% acid ensures the removal of ionic contaminants.

Drying and Crystallization

The purified product is dried in a vacuum oven at 45–60°C for 24–30 hours to achieve a moisture content below 0.1%. Recrystallization from ethanol yields crystals with 99.5% purity, as confirmed by high-performance liquid chromatography (HPLC). Ethanol serves as an ideal solvent due to its ability to dissolve sulfonic acid groups while precipitating nonpolar impurities.

Advanced Purification Techniques

Chromatographic Refinement

For applications requiring ultrahigh purity (≥99.9%), column chromatography with neutral alumina is employed. The crude product is dissolved in ethanol and passed through an alumina column, which adsorbs aromatic byproducts and metal residues. This step reduces harmful elements (e.g., Fe, Pb, As) to <1 ppm, meeting stringent biomedical standards.

Membrane Filtration

Multi-stage membrane filtration (0.2 µm followed by 0.1 µm membranes) ensures the removal of colloidal particles and microbial contaminants. This process is critical for pharmaceutical-grade material, where endotoxin levels must be minimized.

Optimization of Reaction Conditions

Table 1: Key Reaction Parameters and Outcomes

Analytical Characterization

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy confirms the presence of sulfonic acid (-SO₃H) stretches at 1040 cm⁻¹ and 1175 cm⁻¹. Nuclear magnetic resonance (¹H NMR) reveals aromatic proton signals between δ 7.2–8.5 ppm, consistent with the naphthalene backbone and anilino substituents.

Análisis De Reacciones Químicas

Tipos de Reacciones: : Bis-ANS (sal de potasio) principalmente sufre interacciones no covalentes con proteínas. No suele participar en reacciones de oxidación, reducción o sustitución debido a su estructura aromática estable .

Reactivos y Condiciones Comunes: : El principal reactivo utilizado con bis-ANS (sal de potasio) es la proteína de interés. El colorante se une a regiones hidrofóbicas de la proteína en condiciones fisiológicas, normalmente en una solución acuosa tamponada .

Productos Principales: : El principal producto de la interacción entre bis-ANS (sal de potasio) y las proteínas es un complejo fluorescente, donde el colorante está unido a la proteína, lo que resulta en un aumento significativo de la intensidad de la fluorescencia .

Aplicaciones Científicas De Investigación

Química: : Bis-ANS (sal de potasio) se utiliza como sonda para estudiar el plegamiento de proteínas y los cambios conformacionales. Su alta afinidad por las regiones hidrofóbicas la convierte en una excelente herramienta para detectar cambios en la estructura de las proteínas .

Biología: : En la investigación biológica, bis-ANS (sal de potasio) se utiliza para marcar neuronas dañadas mecánicamente en rebanadas cerebrales agudas. También se utiliza para estudiar las regiones hidrofóbicas de varias proteínas y sus interacciones .

Medicina: : Bis-ANS (sal de potasio) tiene aplicaciones en la investigación médica, particularmente en el estudio de enfermedades relacionadas con el mal plegamiento y la agregación de proteínas. Ayuda a comprender los mecanismos de enfermedades como el Alzheimer y el Parkinson .

Industria: : En el sector industrial, bis-ANS (sal de potasio) se utiliza en el desarrollo de sondas y colorantes fluorescentes para diversas aplicaciones, incluidos ensayos de diagnóstico y técnicas de imagen .

Mecanismo De Acción

Bis-ANS (sal de potasio) ejerce sus efectos uniéndose a regiones hidrofóbicas de las proteínas. Esta unión da como resultado un aumento significativo de la intensidad de la fluorescencia, que puede medirse y analizarse. La interacción del colorante con las proteínas se produce principalmente a través de sus anillos de fenilo y naftilo hidrofóbicos . La unión de bis-ANS (sal de potasio) a las proteínas puede inducir cambios conformacionales, convirtiéndola en una herramienta valiosa para estudiar la estructura y función de las proteínas .

Comparación Con Compuestos Similares

Structural and Functional Group Comparison

8-Anilino-1-naphthalene sulfonic acid (ANS)

- Structure: ANS (8-anilino-1-naphthalene sulfonic acid) lacks the second sulfonaphthalene-anilino moiety present in the target compound.

- Applications: ANS is widely used to detect molten globule states in proteins via hydrophobic interactions. The target compound’s additional sulfonate and anilino groups may enhance binding specificity or fluorescence intensity in complex protein environments .

- Thermodynamics : ANS binds to partially folded proteins (e.g., α-lactalbumin’s A-state) with two distinct sites, showing temperature-dependent stoichiometry. The target compound’s larger structure could introduce additional binding modes or cooperative effects .

Sulfonated Azo Derivatives

8-Anilino-5-[(4-phenyldiazenyl-6-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid (CAS 70833-64-6)

- Structure: Contains azo (-N=N-) linkages, distinguishing it from the target compound’s direct naphthalene-anilino connections.

- Function : Azo groups confer strong chromophoric properties, making this compound suitable as a dye. The target compound’s lack of azo bonds may limit its use in colorimetric applications but enhance stability in reducing environments .

Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate (CAS 6527-62-4)

- Structure : Features a chloro-substituted phenylazo group, introducing halogen-based steric and electronic effects absent in the target compound.

- Applications : Used in dye chemistry for textile applications. The target compound’s simpler structure may offer advantages in synthetic yield or solubility .

Thiol-Reactive Probes

IAANS (2-(4'-(Iodoacetamido)anilino)naphthalene-6-sulfonic acid)

- Structure : Includes an iodoacetamide group for covalent thiol modification, absent in the target compound.

- Reactivity: IAANS alkylates cysteine residues in proteins, while the target compound likely relies on non-covalent interactions. This difference limits the target compound’s utility in irreversible labeling but preserves protein native states during analysis .

1,5-IAEDANS (5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid)

Substituted Anilino Derivatives

8-(4-Chloroanilino)naphthalene-1-sulfonic acid

- Structure: A chloro substituent on the anilino group introduces electron-withdrawing effects, altering electronic properties compared to the target compound’s unsubstituted anilino groups.

- Binding: The chloro group may enhance electrostatic interactions with positively charged protein residues, a feature less pronounced in the target compound .

Key Research Findings and Data Tables

Thermodynamic Binding Parameters (Comparison with ANS)

| Compound | Binding Sites | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

|---|---|---|---|---|---|

| ANS | 2 | -28.5 | -15.2 | +13.3 | |

| Target Compound* | 3 (predicted) | -35.0† | -20.0† | +15.0† | N/A |

*Predicted based on structural complexity. †Theoretical values.

Fluorescence Properties

| Compound | λex (nm) | λem (nm) | Quantum Yield | Application |

|---|---|---|---|---|

| ANS | 370 | 480 | 0.38 | Protein folding studies |

| 1,5-IAEDANS | 336 | 470 | 0.42 | Thiol labeling |

| Target Compound* | 390† | 520† | 0.45† | Enhanced hydrophobic probes |

*Predicted values based on extended conjugation.

Critical Notes

Electrostatic vs. Hydrophobic Interactions : Unlike ANS, the target compound’s dual sulfonate groups may dominate binding under low pH conditions, necessitating careful pH control in experiments .

Cooperativity : ANS exhibits positive cooperativity with orthosteric kinase inhibitors (e.g., roscovitine). The target compound’s larger structure may amplify or disrupt such effects .

Synthetic Challenges : High-purity synthesis of naphthalene sulfonic acid derivatives requires stringent purification, as described for ANS in .

Actividad Biológica

8-Anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid, commonly referred to as ANS (8-anilino-1-naphthalenesulfonic acid), is a sulfonated aromatic compound utilized primarily as a fluorescent probe in biochemical research. This compound is notable for its ability to interact with proteins, providing insights into conformational changes and hydrophobicity within biological systems.

Chemical Formula: C₁₆H₁₃N₃O₃S₂

Molecular Weight: 341.41 g/mol

Solubility: Soluble in dimethylformamide (DMF) at concentrations up to 50 mg/mL

Melting Point: 215-217 °C (decomposes)

ANS exhibits unique fluorescence properties that change upon binding to hydrophobic regions of proteins. This characteristic makes it an effective tool for studying protein folding, dynamics, and interactions with ligands. The compound's ability to permeate mitochondrial membranes enhances its utility in cellular studies.

Fluorescent Probing

ANS is widely employed as a fluorescent probe to detect conformational changes in proteins. When ANS binds to hydrophobic patches on proteins, the fluorescence intensity increases, allowing researchers to monitor protein-ligand interactions and conformational dynamics. This property is particularly useful in studying the stability and folding intermediates of proteins under various conditions.

Antibacterial Activity

Recent studies have explored the antibacterial properties of ANS derivatives. A novel antibacterial dye derived from laccase-mediated oxidation of ANS demonstrated significant activity against common skin bacteria such as Staphylococcus epidermidis and Escherichia coli. The study reported IC50 values ranging from 0.027 to 153 µg/mL, indicating varying degrees of potency depending on the specific derivative and method used for testing .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using human colon epithelial cells and fibroblasts. The results indicated that ANS and its derivatives exhibit differential cytotoxic effects, with fibroblasts being more sensitive than epithelial cells. The cytotoxicity was evaluated using MTT and LDH assays, providing insights into the potential therapeutic applications and safety profiles of these compounds .

Study on Protein Binding Dynamics

A study investigating the interaction of ANS with Toxoplasma gondii Ferredoxin-NADP(+) reductase (TgFNR) revealed that ANS binds through electrostatic and hydrophobic interactions at acidic pH levels. The binding induced partial unfolding of TgFNR, exposing buried hydrophobic patches conducive to further ligand interactions. This unique interaction underscores the importance of using ANS as a probe for studying protein dynamics under physiological conditions .

Antioxidant Properties

The antioxidant activity of ANS derivatives has also been highlighted in recent research, suggesting potential applications in reducing oxidative stress in biological systems. The antioxidant capacity was measured using various assays, revealing that certain derivatives could effectively scavenge free radicals, thereby indicating their utility in therapeutic contexts .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃N₃O₃S₂ |

| Molecular Weight | 341.41 g/mol |

| Solubility | DMF (50 mg/mL) |

| Melting Point | 215-217 °C (decomposes) |

| IC50 (Antibacterial Activity) | 0.027 - 153 µg/mL |

| Cell Line | Sensitivity |

|---|---|

| CCD-841 CoTr (Epithelial) | Less sensitive |

| CCD-18Co (Fibroblast) | More sensitive |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 8-anilino-5-(4-anilino-5-sulfonaphthalen-1-yl)naphthalene-1-sulfonic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves sequential sulfonation and nitration of naphthalene derivatives. Key steps include:

- Sulfonation : Use concentrated sulfuric acid under controlled temperature (≤50°C) to avoid over-sulfonation .

- Nitration : Introduce nitric acid post-sulfonation, ensuring stoichiometric control to minimize byproducts like 1-naphthylamine-8-sulfonic acid .

- Purification : Neutralize intermediates with magnesium carbonate to isolate magnesium salts, followed by iron powder reduction and acidification with sulfuric acid .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at room temperature (20–25°C) in a ventilated area. Avoid contact with oxidizers (e.g., peroxides) due to risk of exothermic reactions .

- Safety Protocols : Use nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identify sulfonic acid (-SO₃H) stretches at 1040 cm⁻¹ and 1170 cm⁻¹, and anilino (-NH) bends at 1550–1600 cm⁻¹ .

- NMR : Use ¹H-NMR in DMSO-d₆ to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns via coupling constants .

- HPLC : Assess purity (≥96%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can fluorescence quenching mechanisms of this compound be studied in protein-binding assays?

- Methodological Answer :

- Experimental Design : Use ANS (8-anilino-1-naphthalenesulfonic acid) as a reference fluorophore. Prepare protein solutions (e.g., bovine serum albumin) in phosphate buffer (pH 7.4) and titrate with the target compound .

- Data Analysis : Measure emission spectra (λₑₓ = 370 nm, λₑₘ = 450–550 nm). Calculate Stern-Volmer constants (Ksv) to distinguish static vs. dynamic quenching .

- Contradiction Resolution : If Ksv decreases with temperature, static quenching dominates (binding); if it increases, dynamic quenching (collisional) is likely .

Q. What strategies resolve contradictions in sulfonation efficiency reported across studies?

- Methodological Answer :

- Variable Control : Replicate reactions at different temperatures (30°C vs. 50°C) and sulfuric acid concentrations (90–98%). Higher temperatures favor sulfonation but risk decomposition .

- Analytical Validation : Quantify unreacted naphthalene via GC-MS and compare with literature yields. Use X-ray crystallography to confirm sulfonic acid positions if NMR is ambiguous .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to hydrophobic protein pockets. Parameterize sulfonic acid groups with Gasteiger charges .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor root-mean-square deviation (RMSD) for convergence .

Q. What environmental precautions are necessary when disposing of this compound?

- Methodological Answer :

- Waste Treatment : Neutralize with sodium bicarbonate before incineration at >1000°C to prevent sulfonic acid release into waterways .

- Regulatory Compliance : Follow EPA guidelines (TSCA listed) and document disposal via hazardous waste manifests .

Comparative and Theoretical Frameworks

Q. How does this compound compare structurally and functionally to similar azo-sulfonated dyes?

- Methodological Answer :

- Structural Analysis : Compare with disodium 6-amino-4-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate. Use XRD to highlight differences in planarity and sulfonic acid positioning .

- Functional Testing : Evaluate photostability under UV light (λ = 365 nm) and solubility in polar vs. nonpolar solvents .

Q. What theoretical frameworks guide the design of derivatives with enhanced fluorescence properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.